molecular formula C26H31N3O3 B2751399 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide CAS No. 893986-48-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide

Cat. No.: B2751399
CAS No.: 893986-48-6
M. Wt: 433.552
InChI Key: URNMRNDJTPVUFL-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide , often referred to as a derivative of indole, has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

The compound's molecular formula is C21H29N3O3C_{21}H_{29}N_{3}O_{3}, with a molecular weight of 373.48 g/mol. Its structure includes an indole core, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to modulate the activity of phospholipase A2 (PLA2), which plays a role in the inflammatory response .
  • Receptor Binding : Binding to receptors can alter cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .

Anti-inflammatory Effects

Studies indicate that the compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways. This activity has been linked to its ability to modulate PLA2 activity .

Anticancer Properties

Indole derivatives are well-documented for their anticancer effects. Research has shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Research Findings and Case Studies

Study Findings Reference
Study on PLA2 InhibitionDemonstrated that the compound significantly inhibits PLA2 activity, leading to reduced phospholipidosis in vitro
Anticancer Activity in Cell LinesInduced apoptosis in various cancer cell lines; showed reduced viability and increased markers of apoptosis
Neuroprotective EffectsReduced oxidative stress markers in neuronal cells; suggested potential for treating neurodegenerative diseases

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to this one exhibit notable anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including HeLa and CEM T-lymphocyte cells. For instance, a related study highlighted the cytotoxic effects of indole derivatives against multiple cancer types, suggesting that structural modifications can enhance their efficacy against tumors.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
CEM15Cell cycle arrest
Various5 - 20Enzyme inhibition

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating specific biochemical pathways. Research suggests that it could inhibit enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions such as arthritis or chronic inflammation.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Case Studies

Several studies have focused on the biological activity of indole derivatives similar to this compound:

  • Study on Apoptosis Induction : A study published in ACS Omega demonstrated that a structurally related compound significantly inhibited cell growth in multiple cancer lines, with mechanisms involving apoptosis and cell cycle regulation .
  • Inflammation Model : Research conducted using animal models indicated that the compound reduced markers of inflammation significantly compared to control groups, suggesting its potential use in therapeutic settings for inflammatory diseases .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity showed promising results against drug-resistant strains of bacteria, highlighting the need for further exploration into its use as an antibiotic agent .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-5-28(6-2)23(30)18-29-17-21(20-14-10-11-15-22(20)29)24(31)25(32)27-26(3,4)16-19-12-8-7-9-13-19/h7-15,17H,5-6,16,18H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNMRNDJTPVUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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